molecular formula C8H8F3NO3 B1382632 5-(Propan-2-yl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid CAS No. 1697694-79-3

5-(Propan-2-yl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid

Cat. No. B1382632
CAS RN: 1697694-79-3
M. Wt: 223.15 g/mol
InChI Key: BQNWINHZGMPNSU-UHFFFAOYSA-N
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Description

5-(Propan-2-yl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid, commonly referred to as PTOCA, is an organic compound with a wide range of scientific applications. It is a colorless, volatile liquid with a melting point of -42°C and a boiling point of 77°C. PTOCA is a versatile compound that has been used in the synthesis of a variety of organic molecules, as well as in the study of various biochemical and physiological processes. In

Scientific Research Applications

Ruthenium-Catalyzed Synthesis

A study by Ferrini et al. (2015) describes the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which are useful for creating peptidomimetics or biologically active compounds based on the triazole scaffold. This process is influenced by the potential for undergoing the Dimroth rearrangement, which can be addressed using a ruthenium-catalyzed cycloaddition protocol (Ferrini, S., Chandanshive, J., Lena, S., Comes Franchini, M., Giannini, G., Tafi, A., & Taddei, M., 2015).

Synthesis of Triazoles

Usachev et al. (2011) detailed the synthesis of highly functionalized CF3-1,2,3-triazoles, which are derivatives of 4-Aryl-6-(trifluoromethyl)-2H-pyran-2-ones. These compounds have potential applications in various fields of organic and medicinal chemistry (Usachev, B., Usachev, S., Röschenthaler, G., & Sosnovskikh, V., 2011).

Physical-Chemical Properties of Triazoles

Research conducted by Tatyana et al. (2019) focused on synthesizing and evaluating the physical-chemical properties of 5-pheneyhyl-4-R-3-thio-1,2,4-triazole and its derivatives. This study contributes to the understanding of the identity and structure of these compounds, which are crucial for their application in scientific research (Tatyana, I., Kaplaushenko, A., Nagorna, N., & Antonina, A., 2019).

Synthesis of Oxazole Derivatives

Prokopenko et al. (2010) worked on the synthesis of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid, which are useful for further chemical transformations. This research contributes to the expanding field of oxazole chemistry and its applications (Prokopenko, V. M., Pil'o, S., Vasilenko, A. N., & Brovarets, V., 2010).

Synthesis of Furan Derivatives

Koparır et al. (2005) synthesized furan derivatives from furan-2-carboxylic acid hydrazide, which are of interest due to their thiol-thione tautomeric equilibrium. Such compounds are significant in the development of new chemicals with potential applications in various scientific fields (Koparır, M., Çetin, A., & Cansiz, A., 2005).

Synthesis of Polymorphic Compounds

Mazur et al. (2017) investigated the polymorphism of biologically active 3-(4,5-diaryl-4H-1,2,4-triazole-3-yl)propenoic acid derivatives. This research is relevant for understanding the crystal structures and molecular conformations, which are essential for the pharmaceutical and material sciences industries (Mazur, L., Kozioł, A., Jarzembska, K., Paprocka, R., & Modzelewska-Banachiewicz, B., 2017).

properties

IUPAC Name

5-propan-2-yl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO3/c1-3(2)5-4(7(13)14)6(12-15-5)8(9,10)11/h3H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNWINHZGMPNSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=NO1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Propan-2-yl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid
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5-(Propan-2-yl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid
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5-(Propan-2-yl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid
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5-(Propan-2-yl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid
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5-(Propan-2-yl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid
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5-(Propan-2-yl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid

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